Carbonic acid;4-cyclohexylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;4-cyclohexylphenol is a compound that combines the properties of carbonic acid and 4-cyclohexylphenol Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while 4-cyclohexylphenol is a phenolic compound with a cyclohexyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;4-cyclohexylphenol typically involves the reaction of 4-cyclohexylphenol with carbon dioxide under specific conditions. One common method is the carboxylation of 4-cyclohexylphenol using carbon dioxide in the presence of a catalyst. This reaction can be carried out under high pressure and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where 4-cyclohexylphenol is reacted with carbon dioxide in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid;4-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylphenol derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexylphenol derivatives.
Substitution: Halogenated or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Carbonic acid;4-cyclohexylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of carbonic acid;4-cyclohexylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonylphenol: Similar in structure but with a nonyl group instead of a cyclohexyl group.
Bisphenol A: Contains two phenol groups connected by a propane bridge.
Phenol: The simplest phenolic compound without any substituents.
Uniqueness
Carbonic acid;4-cyclohexylphenol is unique due to the presence of both a phenolic group and a cyclohexyl group, which confer distinct chemical and physical properties. Its combination of weak acidity from the carbonic acid and the hydrophobic nature of the cyclohexyl group makes it versatile for various applications .
Eigenschaften
CAS-Nummer |
27885-35-4 |
---|---|
Molekularformel |
C25H34O5 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
carbonic acid;4-cyclohexylphenol |
InChI |
InChI=1S/2C12H16O.CH2O3/c2*13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2-1(3)4/h2*6-10,13H,1-5H2;(H2,2,3,4) |
InChI-Schlüssel |
LDOQTXKJGLMFIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O.C1CCC(CC1)C2=CC=C(C=C2)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.